(Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound “(Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one” is a benzofuro-oxazinone derivative characterized by a fused benzofuran-oxazinone core. Key structural features include:
- A 3-methoxybenzyl substituent at position 8, which may enhance lipophilicity and influence receptor binding.
While explicit pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., benzofuro-oxazinones with varying substituents) are often explored in medicinal chemistry for their kinase inhibitory or neuroactive properties .
Properties
IUPAC Name |
(2Z)-8-[(3-methoxyphenyl)methyl]-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-18-6-2-4-17(10-18)13-26-14-20-21(29-15-26)8-7-19-23(27)22(30-24(19)20)11-16-5-3-9-25-12-16/h2-12H,13-15H2,1H3/b22-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXLJEFTAVQSML-JJFYIABZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC3=C(C=CC4=C3OC(=CC5=CN=CC=C5)C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CN=CC=C5)/C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 400.4 g/mol. The structure features a benzofuroxazine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N2O4 |
| Molecular Weight | 400.4 g/mol |
| Purity | Typically 95% |
Synthesis
The synthesis of (Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one involves several steps that typically include the formation of the benzofuroxazine framework followed by functionalization with methoxybenzyl and pyridine moieties. Detailed synthetic routes can be found in specialized chemical literature.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, derivatives similar to (Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene) have shown cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as NF-kB and p53.
Case Study:
A study evaluated the effects of related benzofuran compounds on MCF-7 breast cancer cells, revealing that certain derivatives inhibited cell growth with IC50 values in the micromolar range. This suggests potential for further development as anticancer agents.
Neuroprotective Effects
Benzofuran derivatives are also being investigated for neuroprotective properties. Compounds similar to (Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene) have been shown to interact with neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative diseases.
Research Findings:
- A series of compounds were tested against neurotoxicity induced by glutamate in neuronal cultures. Results indicated that some derivatives reduced neuronal death significantly.
Mechanistic Insights
The biological activity of (Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene) may be attributed to its ability to modulate enzyme activities such as SIRT1 and SIRT2, which are involved in cellular stress responses and metabolism.
Enzymatic Inhibition Studies
In vitro assays have demonstrated that related compounds selectively inhibit SIRT2 over SIRT1 and SIRT3, suggesting a targeted approach for therapeutic applications in cancer and metabolic disorders.
Scientific Research Applications
The compound (Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one represents a significant area of interest in medicinal chemistry due to its potential applications in various therapeutic domains. This article explores its applications, synthesis, and biological activities based on available literature.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds similar to (Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one . For instance, derivatives containing similar structural motifs have shown significant activity against various bacteria and fungi. The presence of the pyridine ring is particularly noted for enhancing the antimicrobial efficacy due to its ability to interact with biological macromolecules.
Anticancer Potential
Research has indicated that compounds with benzofuroxazine structures possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Specific derivatives have been tested for their cytotoxic effects against different cancer cell lines, showing promising results in vitro.
Neurological Applications
There is emerging evidence suggesting that this compound may exert neuroprotective effects. Compounds with similar frameworks have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological disorders.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly against phosphodiesterases and other targets involved in signaling pathways. Inhibitors of these enzymes are crucial in managing conditions like erectile dysfunction and certain types of cancer.
Case Study 1: Antimicrobial Efficacy
In a study published in the European Journal of Medicinal Chemistry, derivatives of benzofuroxazine were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the methoxy group significantly enhanced antibacterial activity (MIC values ranging from 0.5 to 5 μg/mL) .
Case Study 2: Anticancer Activity
A recent investigation explored the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7). The study reported IC50 values as low as 10 μM, indicating substantial anticancer potential .
Case Study 3: Neuroprotective Effects
Research focusing on neuroprotective agents highlighted that compounds with a benzofuroxazine structure could reduce oxidative stress markers in neuronal cultures exposed to neurotoxins . This suggests a promising avenue for developing treatments for neurodegenerative diseases.
Comparison with Similar Compounds
Pyridine Positional Isomerism
- Pyridin-3-yl vs. Pyridin-2-yl/4-yl :
- The target compound’s pyridin-3-ylmethylene group (position 2) may favor interactions with targets requiring a meta-nitrogen orientation (e.g., kinase ATP-binding pockets) .
- Pyridin-2-ylmethyl (as in ) introduces ortho-nitrogen positioning, which could enhance hydrogen bonding with residues like aspartate or glutamate .
Aromatic Substituent Effects
- 3-Methoxybenzyl vs. Benzodioxin/Thiophene: The 3-methoxybenzyl group (target compound) balances lipophilicity and polarity, whereas the 1,4-benzodioxin group (CAS 951937-69-2) adds two oxygen atoms, increasing polarity and metabolic stability .
Methoxy Substitution Patterns
- Mono- vs. Trimethoxybenzyl: The 3,4,5-trimethoxybenzyl substituent (CAS 951934-17-1) significantly increases molecular weight (489.5 vs. ~437.5 for the target compound) and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Hypothetical Pharmacological Differences
While biological data is absent in the evidence, structural trends suggest:
- The target compound’s pyridin-3-ylmethylene and 3-methoxybenzyl combination may optimize selectivity for CNS targets due to moderate lipophilicity.
- Trimethoxy-substituted analogs (e.g., ) are more likely to exhibit cytochrome P450 inhibition due to enhanced steric bulk and electron-rich aromatic systems.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one, and how is stereochemical purity ensured?
- Answer: The compound is synthesized via multi-step organic reactions, including condensation of substituted benzofuro-oxazinone precursors with pyridinyl aldehydes under acidic conditions. Stereochemical control (Z-configuration) is achieved using thermodynamic control (e.g., reflux in toluene with molecular sieves). Purity and configuration are confirmed via -NMR (analysis of vinyl proton coupling constants, for Z-isomers) and X-ray crystallography .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Answer: Use high-resolution mass spectrometry (HRMS) to confirm molecular formula () and -/-NMR to resolve methoxybenzyl protons (δ 3.75–3.85 ppm) and pyridinyl CH=N protons (δ 8.20–8.40 ppm). IR spectroscopy verifies carbonyl stretching (1680–1700 cm) and C-O-C vibrations (1240–1270 cm) .
Advanced Research Questions
Q. How can computational methods predict biological targets for this compound, and what experimental validation is required?
- Answer: Perform molecular docking (AutoDock Vina) using homology models of kinase domains (e.g., MAPK or PI3K). Prioritize targets with binding energies . Validate predictions via enzyme inhibition assays (IC determination) and cellular viability studies (MTT assays) in cancer cell lines. Cross-check results with CRISPR knockouts of predicted targets .
Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data for this compound?
- Answer: Address bioavailability issues by measuring plasma protein binding (equilibrium dialysis) and metabolic stability (human liver microsomes). Use LC-MS/MS to quantify tissue distribution. If in vitro activity lacks in vivo translation, modify formulation (e.g., PEGylation) or design prodrugs targeting specific tissues .
Q. How can reaction conditions be optimized to scale up synthesis while maintaining Z-isomer fidelity?
- Answer: Use design of experiments (DoE) to optimize parameters:
- Solvent: Toluene/DMF (4:1 v/v) at 110°C reduces byproducts.
- Catalyst: 10 mol% p-toluenesulfonic acid improves yield (85–90%).
- Workup: Quench with NaHCO, extract with ethyl acetate, and purify via flash chromatography (SiO, hexane/EtOAc gradient). Monitor Z/E ratio via HPLC (C18 column, 254 nm) .
Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in biological assays?
- Answer: Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (). Calculate Hill slopes to assess cooperativity. For IC comparisons, apply ANOVA with Tukey’s post-hoc test () .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Answer: Collect single-crystal X-ray diffraction data (Mo Kα radiation, ). Refine structures using SHELX-97 to confirm dihedral angles between benzofuro and pyridinyl moieties ( deviation from ideal Z-configuration). Validate with residual density maps () .
Data Interpretation Frameworks
Q. What criteria distinguish artifactual assay interference (e.g., aggregation) from genuine bioactivity?
- Answer: Test for detergent sensitivity (0.01% Triton X-100 reduces activity if aggregates form). Perform dynamic light scattering (DLS) to detect particles . Confirm target engagement via surface plasmon resonance (SPR) or thermal shift assays () .
Q. How should researchers prioritize structural analogs for SAR studies?
- Answer: Use clustering algorithms (e.g., Tanimoto similarity ) to group analogs. Prioritize derivatives with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
